molecular formula C9H8FNO B1295197 3-Fluoro-4-methoxyphenylacetonitrile CAS No. 404-90-0

3-Fluoro-4-methoxyphenylacetonitrile

Cat. No. B1295197
CAS RN: 404-90-0
M. Wt: 165.16 g/mol
InChI Key: OFCMGCZEFVKTAN-UHFFFAOYSA-N
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Patent
US04178460

Procedure details

A mixture of 4-(bromomethyl)-2-fluoroanisole (45.8 g, 0.21 mol), trihexylamine (1.4 g) and sodium cyanide (20.5 g, 0.42 mol) in water (50 ml) is heated at 60°-65° C. for 18 hours. The mixture is cooled and extracted in its ether, washed with water, saturated sodium chloride solution and dried (CNa2SO4). Evaporation of the solvent gives a solid, (33.2 g): m.p. 42°-46° C.
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([F:11])[CH:4]=1.[CH2:12]([N:18](CCCCCC)CCCCCC)CCCCC.[C-]#N.[Na+]>O>[F:11][C:5]1[CH:4]=[C:3]([CH2:2][C:12]#[N:18])[CH:8]=[CH:7][C:6]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
45.8 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)OC)F
Name
Quantity
1.4 g
Type
reactant
Smiles
C(CCCCC)N(CCCCCC)CCCCCC
Name
Quantity
20.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 60°-65° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted in its ether
WASH
Type
WASH
Details
washed with water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (CNa2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gives a solid, (33.2 g)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1OC)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.